Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate
Description
Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole ring is substituted at position 5 with an amino group (-NH₂), at position 3 with an oxo group (=O), and at position 2 with an ethyl carboxylate ester (-COOEt).
The compound is synthesized via cyclization reactions involving β-keto hydroxamic acid derivatives or through nucleophilic substitution on preformed isoxazole scaffolds, as seen in related compounds . Its discontinuation in commercial availability (as noted in ) may reflect challenges in synthesis or stability, though further investigation is required .
Properties
IUPAC Name |
ethyl 5-amino-3-oxo-1,2-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-2-11-6(10)8-5(9)3-4(7)12-8/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYTXJJXWWOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-cyanoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
EAI is recognized for its potential as a building block in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a precursor for various medicinal agents, particularly those targeting neurological disorders and infectious diseases. Research indicates that derivatives of EAI may exhibit significant biological activities, including insecticidal properties against resistant strains of Anopheles gambiae, a malaria vector .
Mechanism of Action
The presence of the amino group in EAI enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications. Studies have shown that compounds related to EAI can inhibit acetylcholinesterase (AChE), making them promising candidates for developing insecticides and pharmaceuticals .
Insecticidal Properties
Insecticide Development
EAI and its derivatives have been explored for their insecticidal properties. Research has documented that certain isoxazole derivatives exhibit high contact toxicity towards both wild-type and resistant strains of Anopheles gambiae. For instance, compounds derived from EAI demonstrated significantly higher toxicity compared to traditional insecticides like propoxur .
Case Study: AChE Inhibition
In a study focused on the mosquitocidal properties of isoxazole derivatives, EAI was found to inhibit the G119S mutant of AgAChE with values significantly lower than those of conventional insecticides. This suggests that EAI derivatives could be effective alternatives in vector control strategies against malaria .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique characteristics of EAI compared to other related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Contains an oxadiazole ring | Known for different biological activities |
| Isoxazole derivatives | Varied substitutions on the isoxazole core | Diverse pharmacological profiles |
| 5-Amino-4-hydroxyisoxazole | Hydroxy group addition | Potentially enhances solubility |
This comparative analysis underscores the uniqueness of EAI within its class, particularly concerning its specific amino and carboxylate functionalities that influence its reactivity and biological interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The position of the carboxylate ester (e.g., at C2 vs. C4) influences electronic distribution and steric effects. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibits antibacterial activity, likely due to the phenyl group enhancing lipophilicity and membrane penetration.
Functional Group Impact: The amino group in the main compound (-NH₂ at C5) may confer nucleophilic reactivity, enabling derivatization or interaction with biological targets. In contrast, the hydroxymethyl group (-CH₂OH) in Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate enhances solubility but reduces stability under acidic conditions. Carbamates (e.g., 5-isopropylisoxazol-3-yl dimethylcarbamate ) exhibit greater hydrolytic stability compared to esters, making them preferable for prolonged activity in vivo.
Synthetic Methodologies: Most analogs are synthesized via cyclization of β-keto hydroxamic acids with HCl/methanol (Method E) or nucleophilic acyl substitution (Method F/G) . The main compound likely follows similar pathways, though the amino group may require protective strategies during synthesis.
Physicochemical Properties
- Stability : Ethyl esters (main compound) are prone to hydrolysis under basic conditions, whereas carbamates and carboxamides resist hydrolysis, enhancing in vivo stability .
Biological Activity
Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Synthesis
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves various organic reactions that lead to the formation of the isoxazole framework, often through cyclization processes involving appropriate precursors.
1. Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain isoxazole derivatives could inhibit bacterial growth by disrupting cellular processes, although specific data on this compound's efficacy remains limited .
2. Acetylcholinesterase Inhibition
One notable area of activity for isoxazole derivatives, including this compound, is their role as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating conditions like Alzheimer's disease and certain types of poisoning. Research has shown that related compounds exhibit high potency against resistant strains of Anopheles gambiae, a malaria vector, indicating potential applications in insecticide development .
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | AChE Inhibition | TBD | Anopheles gambiae AChE |
3. Anti-inflammatory Properties
Isoxazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have shown selective inhibition of COX enzymes, which are involved in inflammatory pathways. While specific studies on this compound are scarce, the structural similarities with other active isoxazoles suggest potential anti-inflammatory activity .
Case Study 1: Insecticidal Properties
In a study focused on the insecticidal properties of isoxazole derivatives, this compound was synthesized and tested for its efficacy against both wild-type and resistant strains of mosquitoes. The results indicated that modifications to the isoxazole structure could enhance toxicity against resistant strains, highlighting the need for further investigation into structure-activity relationships .
Case Study 2: Neuroprotective Effects
Another area of exploration involves the neuroprotective effects of AChE inhibitors derived from isoxazoles. Compounds similar to this compound have been shown to improve cognitive function in animal models by preventing acetylcholine breakdown, thereby enhancing cholinergic transmission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
